molecular formula C15H13FN4O2S2 B2929729 N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide CAS No. 2490398-56-4

N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Cat. No.: B2929729
CAS No.: 2490398-56-4
M. Wt: 364.41
InChI Key: KKFDDJNHSAICOK-UHFFFAOYSA-N
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Description

“N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, similar compounds have been synthesized through various methods. For instance, N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized by cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate in the presence of dimethylacetamide .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

One of the key scientific applications of N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide and related compounds is in the field of synthetic organic chemistry, specifically in the synthesis of heterocyclic compounds. A notable method involves the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting the utility of such compounds in generating structurally diverse heterocycles (Rozentsveig et al., 2013). This synthetic strategy is vital for developing pharmacologically active molecules, demonstrating the chemical versatility of methanesulfonamide derivatives in facilitating complex molecular architectures.

Anticancer and Anti-inflammatory Properties

Research into methanesulfonamide derivatives has also extended into evaluating their potential anticancer and anti-inflammatory activities. For instance, methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines have been synthesized and assessed against various human cancer cell lines, showing notable growth inhibition. These compounds have also demonstrated anti-inflammatory activity, comparable to standard care drugs, indicating their potential therapeutic applications (Sondhi et al., 2009).

Chemical Reactivity and Physical Properties

Methanesulfonyl fluoride, a compound related to methanesulfonamides, has been studied for its chemical reactivity and physical properties, offering insights into the behavior of sulfonamide derivatives. This research provides comparative data with organofluorophosphorus ester anticholinesterase compounds, highlighting differences in reactivity and potential applications in designing safer chemicals (Snow & Barger, 1988).

Selective Functional Group Transformation

The selective mesylation of amino groups, as demonstrated with 1H-Benzotriazol-1-yl methanesulfonate, showcases the precise chemical manipulations possible with methanesulfonamide derivatives. This selective reactivity is crucial for the synthesis of molecules with complex functional group arrangements, offering a tool for molecular engineers aiming to design and synthesize new drugs (Kim et al., 1999).

Properties

IUPAC Name

N-[4-[2-[(6-fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2S2/c1-24(21,22)20-11-4-2-10(3-5-11)13-9-23-15(19-13)18-12-6-7-14(16)17-8-12/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFDDJNHSAICOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490398-56-4
Record name N-(4-{2-[(6-fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide
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